![molecular formula C16H12N2O3 B1205507 2-oxo-N-(3-pyridinylmethyl)-1-benzopyran-3-carboxamide](/img/structure/B1205507.png)
2-oxo-N-(3-pyridinylmethyl)-1-benzopyran-3-carboxamide
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Overview
Description
2-oxo-N-(3-pyridinylmethyl)-1-benzopyran-3-carboxamide is a member of coumarins.
Scientific Research Applications
Synthesis and Pharmacological Activity
- Research has explored the synthesis of 2-oxo-2H-1-benzopyran-3-carboxamide derivatives, including 2-oxo-N-(3-pyridinylmethyl)-1-benzopyran-3-carboxamide, and their pharmacological properties. These compounds have been evaluated for various biological activities (Bonsignore et al., 1993).
Anti-inflammatory Activity
- A study synthesized and evaluated the anti-inflammatory activity of N-substituted 2-oxo-2H-1-benzopyran-3-carboxamides, demonstrating their effectiveness in reducing inflammation in rat models. Their performance was compared to that of known anti-inflammatory drugs (Bylov, Vasylyev, & Bilokin, 1999).
Analgesic and Diuretic Activities
- Research on N-substituted-2-oxo-2H-1-benzopyran-3-carboxamide derivatives, including 2-oxo-N-(3-pyridinylmethyl)-1-benzopyran-3-carboxamide, has shown promising analgesic and diuretic activities in mice, highlighting potential therapeutic applications (Artizzu et al., 1995).
Synthesis of Antiallergic Compounds
- Studies have been conducted on the synthesis of 5-oxo-5H-[1]benzopyrano[2,3-b]pyridines derived from 2-oxo-2H-1-benzopyran-3-carboxamides, demonstrating significant antiallergic activities and potential for clinical application (Nohara et al., 1985).
properties
Molecular Formula |
C16H12N2O3 |
---|---|
Molecular Weight |
280.28 g/mol |
IUPAC Name |
2-oxo-N-(pyridin-3-ylmethyl)chromene-3-carboxamide |
InChI |
InChI=1S/C16H12N2O3/c19-15(18-10-11-4-3-7-17-9-11)13-8-12-5-1-2-6-14(12)21-16(13)20/h1-9H,10H2,(H,18,19) |
InChI Key |
GXRWFQXJMISBIT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NCC3=CN=CC=C3 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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